N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties. The sulfonyl and methylthio groups could also contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions. The sulfonyl group could potentially be reduced, and the methylthio group could undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces, which in turn are determined by the compound’s molecular structure .Safety and Hazards
As with any chemical compound, handling “N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, inhalation could be a risk. If the compound is reactive, it could pose a risk of chemical burns .
Future Directions
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. If the compound shows promising biological activity, it could be studied further as a potential drug candidate. Alternatively, if the compound has interesting chemical reactivity, it could be used in the development of new synthetic methods .
Properties
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-7-8-14(10-16(12)18)20(25(3,22)23)11-17(21)19-13-5-4-6-15(9-13)24-2/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASULSOGGERNJIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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